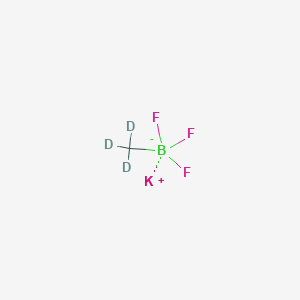
脱氟羟基法利普赖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desfluoro Hydroxy Fallypride is a derivative of Fallypride, a selective dopamine D2/D3 receptor antagonist. It is primarily used in scientific research, particularly in the field of neuroimaging, where it serves as a radiotracer for Positron Emission Tomography (PET) studies .
科学研究应用
Desfluoro Hydroxy Fallypride has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.
Biology: It serves as a radiotracer for studying dopamine receptors in the brain.
Medicine: It is used in PET imaging to study neurological disorders such as schizophrenia and Alzheimer’s disease.
Industry: It is used in the production of radiopharmaceuticals for diagnostic imaging
作用机制
Target of Action
Desfluoro Hydroxy Fallypride is a high-affinity ligand for the dopamine D2/3 receptor in the brain . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) .
Mode of Action
Desfluoro Hydroxy Fallypride acts as a D2/3R antagonist . It binds to the D2/3 receptors, blocking the interaction between dopamine and its receptors. This interaction can be studied using Positron Emission Tomography (PET) imaging .
Biochemical Pathways
It is known that the compound interacts with the dopamine pathway by binding to d2/3 receptors . This interaction can lead to changes in dopamine signaling, which can have downstream effects on various neurological processes.
Pharmacokinetics
It is known that the compound has a high molar activity, which allows for its use in pet imaging . The compound is prepared by nucleophilic fluorination of an O-tosyl ester precursor . The highest accumulation of the compound has been observed in muscle, liver, kidneys, and brain .
Result of Action
The primary result of Desfluoro Hydroxy Fallypride’s action is a decrease in D2/3 receptor densities in the striatum . This has been observed in both clinical studies and preclinical models of HD . The decrease in D2/3 receptor densities is consistent with the known role of these receptors in HD and other neuropsychiatric disorders.
Action Environment
The action of Desfluoro Hydroxy Fallypride can be influenced by various environmental factors. For instance, the temperature can affect the in vitro affinity of the compound for D2/3 receptors . Additionally, the compound’s action can be studied using different methods, such as conventional heating and microwave-induced radiofluorination . These methods can potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Desfluoro Hydroxy Fallypride, as a derivative of Fallypride, interacts with dopamine D2/D3 receptors . It is a high-affinity radioligand that has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . The nature of these interactions involves the binding of Desfluoro Hydroxy Fallypride to the dopamine receptors, thereby influencing the biochemical reactions associated with these receptors.
Cellular Effects
The cellular effects of Desfluoro Hydroxy Fallypride are primarily related to its interaction with dopamine D2/D3 receptors It influences cell function by modulating the activity of these receptors
Molecular Mechanism
Desfluoro Hydroxy Fallypride exerts its effects at the molecular level through its interaction with dopamine D2/D3 receptors . It acts as an antagonist, binding to these receptors and inhibiting their activity. This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
Studies have shown that Fallypride, from which Desfluoro Hydroxy Fallypride is derived, can be synthesized with high molar activity and good reproducibility . This suggests that Desfluoro Hydroxy Fallypride may also exhibit stability over time.
Dosage Effects in Animal Models
In animal models, specifically in mice, it has been observed that there is a significant decrease in D2/D3 receptor densities in the striatum when exposed to Fallypride . The specific dosage effects of Desfluoro Hydroxy Fallypride in animal
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Hydroxy Fallypride typically involves the use of a tosylate precursor for radiofluorination. The process includes isotope capture, isotope elution, drying of the isotope, and the fluorination step. The reaction is carried out in dry acetonitrile at 100°C for 15 minutes .
Industrial Production Methods
Industrial production of Desfluoro Hydroxy Fallypride involves automated synthesis modules. For instance, the synthesis on Sofie Elixys Pure/Form uses a fully automated process to ensure high radiochemical purity and yield. The final product is obtained in a sterile vial, ready for use in patient studies .
化学反应分析
Types of Reactions
Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, tosylate precursors, and various solvents. The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of Desfluoro Hydroxy Fallypride, which are used in further scientific research and applications .
相似化合物的比较
Similar Compounds
Fallypride: A selective dopamine D2/D3 receptor antagonist used in PET imaging.
Fluorine-labeled Fallypride: Used as a radiotracer for PET studies.
Carbon-labeled Fallypride: Another variant used in neuroimaging.
Uniqueness
Desfluoro Hydroxy Fallypride is unique due to its specific binding affinity and its use in high-precision PET imaging. Its ability to provide detailed images of dopamine receptors in the brain makes it a valuable tool in both research and clinical settings .
属性
CAS 编号 |
166173-73-5 |
|---|---|
分子式 |
C₂₀H₃₀N₂O₄ |
分子量 |
362.46 |
同义词 |
5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide; (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)

